Sulfo-SMPB sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

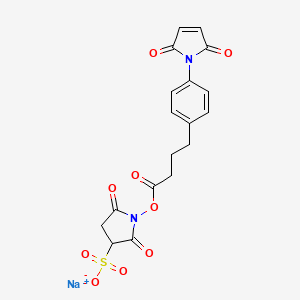

Molecular Formula |

C18H15N2NaO9S |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

sodium 1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C18H16N2O9S.Na/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28;/h4-9,13H,1-3,10H2,(H,26,27,28);/q;+1/p-1 |

InChI Key |

LSZBIKKARBHBPA-UHFFFAOYSA-M |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sulfo-SMPB Sodium Salt

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfo-SMPB (Sulfosuccinimidyl 4-[p-maleimidophenyl]butyrate) sodium salt, a key reagent in bioconjugation and crosslinking chemistry. Detailed experimental protocols and workflow diagrams are included to facilitate its effective use in research and development.

Core Chemical Structure and Properties

Sulfo-SMPB is a water-soluble, non-cleavable, and membrane-impermeable heterobifunctional crosslinker.[1][2][3][4] It contains two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide.[1][4][5] The Sulfo-NHS ester targets primary amines (-NH₂) found on proteins and other molecules, while the maleimide group specifically reacts with sulfhydryl groups (-SH).[1][5] The addition of a sulfonate group to the NHS ring increases the reagent's water solubility compared to its analog, SMPB, and prevents it from passing through cell membranes, making it ideal for cell surface labeling.[1][4][5][6]

Data Presentation: Physicochemical Properties

The key quantitative properties of this compound salt are summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅N₂NaO₉S | [1][3][7] |

| Molecular Weight | 458.38 g/mol | [1][5] |

| CAS Number | 92921-26-1 | [3][8] |

| Spacer Arm Length | 11.6 Å | [5][9] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water up to ~10 mM | [1][5] |

| Reactive Groups | Sulfo-NHS Ester, Maleimide | [1][4] |

| Reactive Towards | Primary Amines (-NH₂), Sulfhydryls (-SH) | [1][4] |

| Storage | Store desiccated at -20°C | [1][5][10] |

Mechanism of Action and Reaction Chemistry

The utility of Sulfo-SMPB lies in its ability to covalently link two different molecules through a two-step reaction process. This heterobifunctional nature allows for controlled and specific conjugation, which is critical in applications like the development of antibody-drug conjugates (ADCs) and other complex biomolecules.[5][11][12]

-

Amine Reaction (Step 1): The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) at a pH range of 7.0-9.0 to form a stable amide bond.[1][5][13] This reaction is typically fast and efficient in aqueous buffers.[5]

-

Sulfhydryl Reaction (Step 2): The maleimide group reacts with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[1][5][13] This reaction is highly specific for sulfhydryls within this pH range.[5]

Hydrolysis of both the NHS ester and the maleimide group are competing side reactions. The rate of NHS-ester hydrolysis increases with pH, while the maleimide group is more stable but can lose its specificity above pH 7.5.[4][5] Therefore, conjugation experiments are typically performed at a pH of 7.2-7.5.[1][5]

Data Presentation: Reaction Conditions

| Parameter | Amine Reaction (Sulfo-NHS Ester) | Sulfhydryl Reaction (Maleimide) |

| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) |

| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 |

| Resulting Bond | Amide | Thioether |

| Key Considerations | Avoid amine-containing buffers (e.g., Tris, Glycine).[14][15] | Avoid sulfhydryl-containing reagents (e.g., DTT, 2-ME) until quenching. Molecules must have free, reduced sulfhydryls.[5][16] |

Visualization: Sulfo-SMPB Conjugation Pathway

The following diagram illustrates the two-step chemical reaction mechanism of Sulfo-SMPB.

Experimental Protocols

Successful conjugation with Sulfo-SMPB requires careful planning and execution. The following protocols provide detailed methodologies for common applications.

Protocol 1: Two-Step Protein-Protein Crosslinking

This is the most common application, where a protein with available amines is first activated with Sulfo-SMPB, and then conjugated to a second protein that has a free sulfhydryl group.[5]

A. Material Preparation:

-

Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is recommended.[5][16] Avoid buffers containing primary amines.[14] Adding 1-5 mM EDTA can help prevent disulfide bond formation by chelating divalent metals.[16]

-

Protein Solutions: Dissolve the amine-containing protein (Protein-NH₂) and the sulfhydryl-containing protein (Protein-SH) in the Conjugation Buffer at a known concentration (e.g., 0.1 mM or 1-5 mg/mL).[5][16]

-

Sulfo-SMPB Solution: Equilibrate the vial of Sulfo-SMPB to room temperature before opening to prevent moisture condensation.[5][14] Immediately before use, dissolve the required amount in water or a low-salt buffer to create a temporary stock solution (e.g., 10 mM).[5] Do not store reconstituted Sulfo-SMPB as it hydrolyzes in aqueous solution.[5][16]

B. Step 1: Maleimide-Activation of Protein-NH₂

-

Add a 10- to 50-fold molar excess of the freshly prepared Sulfo-SMPB stock solution to the Protein-NH₂ solution.[5] The optimal ratio must be determined empirically.[5][16]

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[5][16]

C. Step 2: Removal of Excess Crosslinker

-

Immediately following incubation, remove non-reacted and hydrolyzed Sulfo-SMPB using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the Conjugation Buffer.[5]

-

Collect fractions and locate the protein, for example, by measuring absorbance at 280 nm.[5]

D. Step 3: Conjugation to Protein-SH

-

Combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH solution.

-

Incubate this second reaction for 30 minutes at room temperature or 2 hours at 4°C.[5]

-

To stop the reaction before completion, add a sulfhydryl-containing compound like reduced cysteine or 2-mercaptoethanol to quench the maleimide groups.[5]

Protocol 2: Introduction of Sulfhydryl Groups to a Protein

If your target molecule lacks free sulfhydryl groups, they can be introduced by modifying primary amines using specific reagents.

-

Using Traut's Reagent (2-iminothiolane): React the protein with a 10- to 20-fold molar excess of Traut's Reagent in a buffer at pH 7-8 for 1 hour at room temperature. Traut's Reagent modifies primary amines, adding a free sulfhydryl group.[5]

-

Using SATA (N-succinimidyl S-acetylthioacetate): First, react the protein with SATA to add a protected sulfhydryl group. Then, deacetylate the modified protein using hydroxylamine to expose the free sulfhydryl.[5]

-

After modification, remove excess reagent using a desalting column. The newly sulfhydryl-modified protein is now ready for conjugation as described in Protocol 1, Step D.

Visualization: General Experimental Workflow

This diagram outlines the logical flow of a typical two-step crosslinking experiment.

Key Applications in Research and Drug Development

Sulfo-SMPB's defined spacer arm and reliable chemistry make it a valuable tool for several applications:

-

Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, Sulfo-SMPB can help identify or confirm protein-protein interactions within complexes.

-

Antibody-Enzyme Conjugates: It is frequently used to create conjugates for immunoassays like ELISA, where an enzyme is linked to an antibody for signal detection.[5][17]

-

Hapten-Carrier Conjugation: Small molecules (haptens) can be conjugated to larger carrier proteins (like KLH or BSA) using Sulfo-SMPB to generate an immune response for antibody production.[5]

-

Antibody-Drug Conjugates (ADCs): In ADC development, linkers with similar NHS-ester and maleimide functionalities are used to attach potent cytotoxic drugs to monoclonal antibodies.[12][18][19] This targets the drug specifically to cancer cells, reducing off-target toxicity.[12]

-

Surface Immobilization: Due to its membrane impermeability, Sulfo-SMPB can be used to link proteins or peptides to surfaces (e.g., beads, biosensors) for various applications, including affinity purification and diagnostics.[1][20][21]

References

- 1. Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. This compound | CAS#:92921-26-1 | Chemsrc [chemsrc.com]

- 4. cephamls.com [cephamls.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Sulfo-SMPB (sodium) | C18H15N2NaO9S | CID 118855953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. Sulfo SMPB protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 10. Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) 50 mg | Buy Online [thermofisher.com]

- 11. microdetection.cn [microdetection.cn]

- 12. njbio.com [njbio.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. proteochem.com [proteochem.com]

- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. labmartgh.com [labmartgh.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. Surface immobilization methods for aptamer diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Water Solubility and Stability of Sulfo-SMPB Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the water solubility and stability of Sulfo-SMPB (Sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) sodium salt, a heterobifunctional crosslinker crucial for the covalent conjugation of amine- and sulfhydryl-containing molecules. Understanding its behavior in aqueous solutions is paramount for successful bioconjugation in research, diagnostics, and therapeutic development.

Core Properties of Sulfo-SMPB

Sulfo-SMPB is a water-soluble derivative of SMPB, designed to facilitate bioconjugation in aqueous environments without the need for organic solvents.[1] Its structure incorporates a sulfo-NHS ester, which reacts with primary amines, and a maleimide group that specifically targets sulfhydryl groups.[1]

| Property | Value | Reference |

| Molecular Weight | 458.37 g/mol | [1] |

| Spacer Arm Length | 11.6 Å | [1] |

| Reactive Groups | Sulfo-NHS Ester and Maleimide | [1] |

| Target Functionalities | Primary Amines (-NH₂) and Sulfhydryls (-SH) | [1] |

Water Solubility

The inclusion of a sulfonate group on the N-hydroxysuccinimide ring significantly enhances the water solubility of Sulfo-SMPB compared to its non-sulfonated counterpart, SMPB.[1]

| Parameter | Value | Notes | Reference |

| Aqueous Solubility | Approx. 10 mM | Solubility can be affected by the salt concentration of the buffer.[1] | [1] |

Experimental Protocol for Dissolving Sulfo-SMPB:

To prepare a 10 mM stock solution of Sulfo-SMPB, dissolve 4.58 mg of the crosslinker in 1 mL of water or a low-salt conjugation buffer.[1] It is critical to use the reconstituted reagent immediately due to its susceptibility to hydrolysis in aqueous solutions.[1] Stock solutions should not be prepared for long-term storage.[1]

Stability in Aqueous Solutions

The stability of Sulfo-SMPB in aqueous solutions is primarily influenced by pH and temperature, which affect the hydrolysis rates of its two reactive moieties: the sulfo-NHS ester and the maleimide group.

pH-Dependent Stability

Both the sulfo-NHS ester and the maleimide group are susceptible to hydrolysis, with the rate of degradation increasing with higher pH.

-

Sulfo-NHS Ester Hydrolysis: The sulfo-NHS ester is the more labile of the two reactive groups in Sulfo-SMPB. Its hydrolysis is a competing reaction to the desired amidation.[1] The half-life of NHS esters decreases significantly as the pH increases.[2]

-

Maleimide Group Hydrolysis: The maleimide group is generally more stable than the sulfo-NHS ester.[1] However, it also undergoes hydrolysis at a slower rate, particularly at pH values above 7.5.[1] This hydrolysis results in the opening of the maleimide ring, rendering it unreactive towards sulfhydryl groups.[3]

| pH | Sulfo-NHS Ester Half-life (General) | Maleimide Half-life (N-ethylmaleimide) | Reference |

| 6.5 - 7.5 | - | Optimal for reaction with sulfhydryls | [1] |

| 7.0 | 4-5 hours (at 0°C) | - | [4] |

| 7.4 | - | ~25 minutes (at 22°C) for a self-hydrolyzing maleimide | [5] |

| 8.0 | 1 hour (at 0°C) | - | [4] |

| 8.6 | 10 minutes (at 0°C) | - | [4] |

| >7.5 | Rapid Hydrolysis | Increased rate of hydrolysis | [1] |

Temperature-Dependent Stability

Higher temperatures generally accelerate the rate of chemical reactions, including the hydrolysis of both the sulfo-NHS ester and the maleimide group. For optimal stability and reaction control, conjugation reactions are often performed at room temperature or 4°C.[1] Lowering the temperature can extend the half-life of the reactive groups in solution.

Experimental Protocols

Two-Step Protein Crosslinking Protocol

This protocol is a standard method for conjugating two proteins, for instance, an antibody and an enzyme like horseradish peroxidase (HRP).[1]

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

Sulfo-SMPB

-

Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Preparation of Amine-Containing Protein: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 0.1 mM.[1]

-

Activation of Amine-Containing Protein:

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-SMPB by dissolving 4.58 mg in 1 mL of water or a low-salt conjugation buffer.[1]

-

Add the Sulfo-SMPB stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.[1]

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]

-

-

Removal of Excess Crosslinker: Remove the non-reacted Sulfo-SMPB using a desalting column equilibrated with the conjugation buffer.[1]

-

Conjugation to Sulfhydryl-Containing Protein:

-

Combine the maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH.

-

Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]

-

Conjugation of a Cysteine-Containing Peptide to a Carrier Protein

This protocol outlines the conjugation of a synthetic peptide with a terminal cysteine to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to generate an immunogen.

Materials:

-

Cysteine-containing peptide

-

Carrier protein (KLH or BSA)

-

Sulfo-SMPB

-

Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.2)

-

Activation Buffer (e.g., 0.05 M phosphate buffer, pH 6.0)

-

DMF (Dimethylformamide) for dissolving the peptide if necessary

-

Desalting column

Procedure:

-

Activation of Carrier Protein:

-

Dissolve the carrier protein (e.g., 5 mg of KLH) in 0.5 mL of conjugation buffer.[6]

-

Prepare a fresh solution of Sulfo-SMPB.

-

Add the Sulfo-SMPB solution to the carrier protein solution and incubate for 30 minutes at room temperature.[6]

-

Remove excess Sulfo-SMPB using a desalting column equilibrated with the activation buffer.[6]

-

-

Preparation of Peptide: Dissolve the cysteine-containing peptide (e.g., 5 mg) in 100 µL of DMF (if not soluble in aqueous buffer).[6]

-

Conjugation:

Visualizations

Caption: Functional components of the Sulfo-SMPB crosslinker.

Caption: Two-step workflow for protein-protein conjugation using Sulfo-SMPB.

Caption: Key factors influencing the stability of Sulfo-SMPB in aqueous solutions.

References

- 1. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. HRP antibody conjugation protocol [abcam.com]

- 4. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfo-SMPB Sodium: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Sulfo-SMPB (Sulfosuccinimidyl 4-[p-maleimidophenyl]butyrate) sodium is a water-soluble, non-cleavable, and membrane-impermeable heterobifunctional crosslinking agent. It is extensively used in biochemistry and drug development to covalently link molecules containing primary amines to molecules containing sulfhydryl groups.[1][2][3][4] This guide provides an in-depth overview of Sulfo-SMPB's properties, mechanism of action, and detailed protocols for its use in bioconjugation.

Core Properties and Specifications

Sulfo-SMPB is the sulfonated analog of SMPB, which imparts water solubility, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.[1][5] This property is particularly advantageous when working with proteins and other biomolecules that are sensitive to organic solvents. Key quantitative data for Sulfo-SMPB are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 458.38 g/mol | [1][2] |

| Spacer Arm Length | 11.6 Å | [1][6] |

| CAS Number | 92921-26-1 | [4][7] |

| Empirical Formula | C₁₈H₁₅N₂O₉SNa | [2] |

| Solubility | Water-soluble (up to ~10 mM) | [1][8] |

| Membrane Permeability | Impermeable | [2] |

| Reactive Groups | Sulfo-NHS ester, Maleimide | [2] |

| Reactive Towards | Primary amines (-NH₂), Sulfhydryls (-SH) | [2] |

Mechanism of Action

Sulfo-SMPB facilitates the formation of stable covalent bonds through a two-step reaction mechanism involving its two reactive functional groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide group.[1][2]

-

Reaction with Primary Amines: The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine residues in proteins) at a pH range of 7-9 to form a stable amide bond.[1][2]

-

Reaction with Sulfhydryls: The maleimide group reacts specifically with sulfhydryl groups (e.g., the side chain of cysteine residues in proteins) at a pH range of 6.5-7.5 to form a stable thioether bond.[1][2]

The distinct reactivity of these two functional groups at different pH ranges allows for controlled, sequential conjugation, minimizing the formation of unwanted polymers.

Experimental Workflow for Bioconjugation

A typical application of Sulfo-SMPB is the creation of protein-protein conjugates, such as antibody-enzyme conjugates.[1] The following diagram illustrates the general two-step experimental workflow.

Caption: A two-step workflow for protein-protein conjugation using Sulfo-SMPB.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for a typical two-step protein crosslinking experiment.

Materials and Reagents

-

Sulfo-SMPB

-

Protein containing primary amines (Protein-NH₂): e.g., antibody

-

Protein containing sulfhydryl groups (Protein-SH): e.g., enzyme

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting Columns

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF): for SMPB (the water-insoluble analog) if used[1]

Protocol 1: Activation of Amine-Containing Protein (Protein-NH₂)

-

Protein Preparation: Dissolve the amine-containing protein (Protein-NH₂) in the Conjugation Buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-SMPB by dissolving 4.58 mg in 1 mL of water or Conjugation Buffer.[1]

-

Reaction: Add the Sulfo-SMPB stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]

-

Purification: Remove excess, non-reacted Sulfo-SMPB using a desalting column equilibrated with the Conjugation Buffer.[1] The resulting solution contains the maleimide-activated protein.

Protocol 2: Conjugation to Sulfhydryl-Containing Protein (Protein-SH)

-

Protein Preparation: If the sulfhydryl-containing protein (Protein-SH) has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP or 2-MEA, followed by purification to remove the reducing agent.[9]

-

Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Protocol 1) with the Protein-SH in a molar ratio that is consistent with the desired final conjugate.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[1]

-

Analysis: The efficiency of the conjugation can be estimated by methods such as SDS-PAGE analysis followed by protein staining.[1]

Applications in Biochemistry and Drug Development

Sulfo-SMPB is a versatile tool with a wide range of applications, including:

-

Preparation of Antibody-Enzyme Conjugates: Widely used in immunoassays such as ELISA.[1]

-

Hapten-Carrier Protein Conjugation: For the production of antibodies against small molecules.[1]

-

Cell Surface Labeling: Due to its membrane impermeability, Sulfo-SMPB can be used to label cell surface proteins.[2]

-

Immobilization of Proteins: For affinity chromatography and other solid-phase assays.

-

Drug-Antibody Conjugation: In the development of antibody-drug conjugates (ADCs).

Storage and Handling

Sulfo-SMPB is moisture-sensitive and should be stored desiccated at -20°C.[1] Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.[1] Reconstituted Sulfo-SMPB should be used immediately, and stock solutions are not recommended for storage.[1]

Logical Relationship of Reactive Groups

The following diagram illustrates the logical relationship between the reactive groups of Sulfo-SMPB and their target functional groups on biomolecules.

Caption: Reactivity of Sulfo-SMPB's functional groups with their respective targets.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sulfo-SMPB sodium - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. glpbio.cn [glpbio.cn]

- 5. Sulfo-SMPB Sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate | 多荧生物_Duofluor [duofluor.com]

- 6. Sulfo SMPB protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 7. precisepeg.com [precisepeg.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Sulfo-SMPB: A Technical Guide to Its Spacer Arm and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Sulfo-SMPB (Sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) in the field of bioconjugation. We will delve into the specifics of its spacer arm length and the profound impact this feature has on the efficacy and stability of conjugated molecules, with a particular focus on its applications in creating antibody-drug conjugates (ADCs) and other protein complexes.

Core Characteristics of Sulfo-SMPB

Sulfo-SMPB is a heterobifunctional crosslinker, a molecule with two different reactive ends connected by a spacer arm.[1] This design allows for the sequential and controlled conjugation of two different biomolecules. The key reactive moieties of Sulfo-SMPB are an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] The NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine residues in proteins, while the maleimide group specifically targets sulfhydryl groups (-SH) on cysteine residues.[1]

A significant advantage of Sulfo-SMPB is its water-solubility, conferred by the sulfo-NHS group. This allows for conjugation reactions to be performed in aqueous buffers under physiological conditions, which is crucial for maintaining the structure and function of sensitive biomolecules like antibodies and enzymes.[1]

| Property | Value | Source |

| Full Chemical Name | Sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate | [2][3] |

| Molecular Weight | 458.38 g/mol | [1] |

| Spacer Arm Length | 11.6 Å | [1] |

| Reactive Groups | Sulfo-NHS Ester, Maleimide | [1] |

| Reactivity Target | Primary Amines, Sulfhydryls | [1] |

| Solubility | Water-soluble | [1] |

The Significance of the 11.6 Å Spacer Arm

The 11.6 Å spacer arm of Sulfo-SMPB is classified as a "medium" length spacer.[4] This specific length is a critical design feature that directly influences the outcome of conjugation experiments.

Balancing Steric Hindrance and Specificity: The spacer arm provides physical separation between the two conjugated molecules. This distance is crucial for minimizing steric hindrance, which can otherwise interfere with the biological activity of the molecules. For example, when conjugating an enzyme to an antibody, the spacer ensures that the antibody can still bind to its target antigen without being obstructed by the enzyme. Conversely, the spacer is short enough to prevent excessive flexibility, which could lead to undesirable interactions or a lack of specificity in the crosslinking.

Optimizing Inter- and Intramolecular Crosslinking: The length of the spacer arm plays a pivotal role in determining whether a crosslinker is more suitable for linking molecules together (intermolecular) or for linking different parts of the same molecule (intramolecular). A medium-length spacer like that of Sulfo-SMPB is versatile and can be used for both applications, though it is often favored for intermolecular crosslinking where a balance of reach and rigidity is required.

Impact on Antibody-Drug Conjugate (ADC) Stability and Efficacy: In the context of ADCs, the linker, including its spacer arm, is a critical component that affects the overall stability, efficacy, and pharmacokinetic profile of the therapeutic. The 11.6 Å spacer of Sulfo-SMPB can contribute to the stability of the ADC in circulation. A well-designed spacer helps to ensure that the cytotoxic drug remains attached to the antibody until it reaches the target cancer cell, minimizing off-target toxicity. The length and chemical nature of the spacer can also influence the efficiency of drug release once the ADC is internalized by the target cell.

Experimental Protocol: Two-Step Protein Conjugation using Sulfo-SMPB

This protocol outlines a common two-step procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH) using Sulfo-SMPB. This method is preferred as it minimizes the risk of self-conjugation of the amine-containing protein.

Materials:

-

Sulfo-SMPB (e.g., Thermo Scientific Pierce, Cat. No. 22317)

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 or other amine-containing buffer.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

Step 1: Activation of Amine-Containing Protein (Protein-NH2) with Sulfo-SMPB

This step involves reacting the NHS-ester end of Sulfo-SMPB with the primary amines on Protein-NH2.

-

Prepare Protein-NH2: Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Prepare Sulfo-SMPB: Immediately before use, dissolve Sulfo-SMPB in Conjugation Buffer to a concentration of 10 mM. Note: Sulfo-SMPB is moisture-sensitive and should be equilibrated to room temperature before opening. Do not prepare stock solutions for storage.

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMPB to the Protein-NH2 solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Sulfo-SMPB: Remove non-reacted Sulfo-SMPB using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from being quenched by any amine-containing buffers in the subsequent steps.

Figure 1: Workflow for the activation of an amine-containing protein with Sulfo-SMPB.

Step 2: Conjugation of Maleimide-Activated Protein to Sulfhydryl-Containing Protein (Protein-SH)

This step involves the reaction of the maleimide-activated Protein-NH2 with the sulfhydryl groups on Protein-SH.

-

Prepare Protein-SH: Ensure your Protein-SH has free (reduced) sulfhydryls. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.

-

Conjugation Reaction: Immediately combine the maleimide-activated Protein-NH2 (from Step 1) with the Protein-SH in a 1:1 molar ratio, or as empirically determined.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added to a final concentration of 10-50 mM and incubated for 15-30 minutes at room temperature.

-

Purification and Characterization: Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted proteins. Characterize the conjugate using SDS-PAGE to confirm the formation of a higher molecular weight product and other analytical techniques as needed.

Figure 2: Workflow for the conjugation of the activated protein to a sulfhydryl-containing protein.

Quantitative Data and Characterization

The efficiency of the conjugation reaction is dependent on several factors, including the molar ratio of crosslinker to protein, the concentration of the reactants, pH, and temperature.

| Parameter | Recommended Range/Value | Notes |

| Molar Excess of Sulfo-SMPB over Protein-NH2 | 10- to 50-fold | Higher excess may be needed for dilute protein solutions.[1] |

| pH for NHS Ester Reaction | 7.2 - 7.5 | Hydrolysis of NHS ester increases with higher pH.[1] |

| pH for Maleimide Reaction | 6.5 - 7.5 | Maleimide stability decreases above pH 7.5.[1] |

| Incubation Time (Activation) | 30-60 min at RT; 2h at 4°C | Longer times may be needed for less reactive proteins. |

| Incubation Time (Conjugation) | 1-2h at RT; overnight at 4°C | Reaction completion can be monitored by SDS-PAGE. |

Characterization of the Conjugate:

-

SDS-PAGE: A shift in the molecular weight of the protein bands corresponding to the formation of the conjugate is a primary indicator of a successful reaction.

-

Mass Spectrometry (MS): Can be used to confirm the precise mass of the conjugate and determine the drug-to-antibody ratio (DAR) in ADCs.

-

Size-Exclusion Chromatography (SEC): Useful for separating the conjugate from unreacted proteins and aggregates.

-

Functional Assays: Biological activity assays should be performed to ensure that the conjugation process has not compromised the function of the individual proteins (e.g., antigen binding of an antibody, enzymatic activity of an enzyme).

Signaling Pathways and Logical Relationships

The logical flow of a bioconjugation experiment using Sulfo-SMPB can be visualized as a decision-making process.

Figure 3: Logical workflow for a typical bioconjugation experiment using Sulfo-SMPB.

Conclusion

Sulfo-SMPB is a versatile and effective crosslinker for a wide range of bioconjugation applications. Its water-solubility and medium-length 11.6 Å spacer arm provide a balance of reactivity, stability, and steric accessibility that is advantageous for the creation of complex biomolecules, including antibody-drug conjugates. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount to achieving successful and reproducible conjugation outcomes. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers aiming to leverage the power of Sulfo-SMPB in their scientific endeavors.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) 50 mg | Buy Online [thermofisher.com]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Sulfo-SMPB vs. SMCC for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of two widely used heterobifunctional crosslinkers, Sulfo-SMPB (Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate) and SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), for the covalent conjugation of proteins and other biomolecules. The selection of an appropriate crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs), immunoassays, and other protein-based reagents, directly impacting the stability, efficacy, and performance of the final conjugate.

Both Sulfo-SMPB and SMCC utilize N-hydroxysuccinimide (NHS) ester and maleimide reactive groups to link molecules containing primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues), respectively.[1][2] The primary distinctions lie in their spacer arm composition and solubility, which dictate their handling properties and the characteristics of the resulting linkage.

Core Chemical and Physical Properties

The fundamental differences in solubility and spacer arm structure between Sulfo-SMPB and SMCC are key determinants for their selection in specific applications. Sulfo-SMPB's water solubility simplifies protocols by eliminating the need for organic solvents, which can potentially denature sensitive proteins.[2] In contrast, SMCC must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3]

The spacer arms also differ significantly: Sulfo-SMPB features a phenylbutyrate structure, while SMCC has a cyclohexane ring.[2][4] The cyclohexane ring in SMCC is known to confer greater stability to the maleimide group, reducing its susceptibility to hydrolysis, a feature that allows for the preparation and storage of maleimide-activated intermediates.[1][3][5]

| Property | Sulfo-SMPB Sodium | SMCC |

| Full Name | Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |

| Molecular Weight | 458.38 g/mol [6] | 334.32 g/mol [7][8] |

| Spacer Arm Length | 14.5 Å[6] | 8.3 Å[7][8] |

| Solubility | Water Soluble[2][6] | Insoluble in water; requires organic solvent (DMSO, DMF)[3][4][9] |

| Reactive Groups | Sulfo-NHS ester (targets primary amines), Maleimide (targets sulfhydryls)[2] | NHS ester (targets primary amines), Maleimide (targets sulfhydryls)[1][10] |

| Membrane Permeability | No[6] | Yes[4] |

| Key Feature | Water-soluble, longer spacer arm | Cyclohexane spacer enhances maleimide stability[1][3][5] |

Reaction Mechanism: A Two-Step Process

Protein conjugation with both Sulfo-SMPB and SMCC follows a controlled, two-step reaction pathway. This approach minimizes the formation of unwanted homodimers or polymers.[1][11]

-

Activation (Amine Reaction): The NHS ester end of the crosslinker reacts with primary amines (e.g., lysine residues) on the first protein, forming a stable amide bond. This reaction is typically performed at a pH of 7.0-9.0.[1][11] The result is a maleimide-activated protein.

-

Conjugation (Sulfhydryl Reaction): After removing the excess, unreacted crosslinker, the maleimide-activated protein is introduced to a second protein or molecule that possesses a free sulfhydryl (thiol) group. The maleimide group reacts specifically with the sulfhydryl at a pH of 6.5-7.5 to form a stable thioether bond, creating the final conjugate.[1][10][11]

Caption: General two-step reaction mechanism for SMCC/Sulfo-SMPB conjugation.

Experimental Workflow Overview

A typical bioconjugation experiment involves protein preparation, crosslinker activation, purification of the activated intermediate, and final conjugation, followed by characterization of the product. The primary difference in the workflow between Sulfo-SMPB and SMCC is the initial dissolution step of the crosslinker.

Caption: Comparative experimental workflow for protein conjugation.

Detailed Experimental Protocols

The following are generalized protocols. Optimal conditions, such as the molar excess of the crosslinker and reaction times, may need to be determined empirically for each specific application.[1][12]

Protocol 1: Protein Activation with SMCC (Water-Insoluble)

Materials:

-

Amine-containing protein (Protein-NH₂)

-

SMCC Crosslinker

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, "Conjugation Buffer")

-

Desalting columns

Procedure:

-

Protein Preparation: Prepare the Protein-NH₂ at a concentration of 1-10 mg/mL in Conjugation Buffer.[13] Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

SMCC Preparation: Immediately before use, allow the SMCC vial to warm to room temperature.[7] Prepare a 10-20 mM stock solution of SMCC by dissolving it in anhydrous DMSO or DMF.[14]

-

Activation Reaction: Add a 10- to 50-fold molar excess of the SMCC stock solution to the protein solution.[3] The final concentration of organic solvent should be kept below 10% to avoid protein precipitation.[10]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1][14]

-

Purification: Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[1][11] This step is critical to prevent the maleimide groups from reacting with sulfhydryl groups on the second molecule in the subsequent step.[11]

Protocol 2: Protein Activation with Sulfo-SMPB (Water-Soluble)

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfo-SMPB Crosslinker

-

Amine-free, sulfhydryl-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, "Conjugation Buffer")

-

Desalting columns

Procedure:

-

Protein Preparation: Prepare the Protein-NH₂ at a concentration of 1-10 mg/mL in Conjugation Buffer.

-

Sulfo-SMPB Preparation: Immediately before use, allow the Sulfo-SMPB vial to warm to room temperature. Prepare a stock solution by dissolving the Sulfo-SMPB directly in an aqueous buffer (e.g., water or Conjugation Buffer).[2]

-

Activation Reaction: Add the required molar excess (typically 10- to 50-fold) of the Sulfo-SMPB solution to the protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted Sulfo-SMPB using a desalting column equilibrated with Conjugation Buffer.

Protocol 3: Conjugation to Sulfhydryl-Containing Molecule

Materials:

-

Maleimide-activated protein from Protocol 1 or 2

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Conjugation Buffer (pH 6.5-7.5)

-

Quenching buffer (e.g., cysteine or 2-mercaptoethanol)

Procedure:

-

Molecule Preparation: Ensure the Molecule-SH has a free, reduced sulfhydryl group. If necessary, reduce disulfide bonds using an agent like DTT or TCEP and subsequently remove the reducing agent.[10]

-

Conjugation Reaction: Immediately combine the purified maleimide-activated protein with the Molecule-SH in a desired molar ratio.[11]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]

-

Quenching (Optional): To stop the reaction, add a quenching buffer to react with any remaining maleimide groups.[3]

-

Final Purification & Analysis: Purify the final conjugate using methods like size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules.[13] Analyze the conjugate using SDS-PAGE to visualize the formation of a higher molecular weight product and other techniques like mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) in ADC development.[13][14]

Summary of Key Differences and Selection Criteria

The choice between Sulfo-SMPB and SMCC is dictated by the specific requirements of the experiment, particularly the sensitivity of the proteins to organic solvents and the desired spacer arm length.

Caption: Decision-making factors for choosing between SMCC and Sulfo-SMPB.

-

Choose Sulfo-SMPB when:

-

The proteins involved are sensitive to organic solvents, and maintaining their native conformation and activity is paramount.

-

A simplified, fully aqueous workflow is preferred.

-

A longer, more flexible spacer arm is needed to overcome potential steric hindrance between the molecules being conjugated.

-

-

Choose SMCC when:

-

The proteins are known to be stable in the presence of low concentrations of DMSO or DMF.[9]

-

The enhanced stability of the maleimide-activated intermediate is advantageous, for instance, if the intermediate needs to be stored before conjugation.[1][3]

-

A shorter, more rigid linkage is desired.

-

Intracellular crosslinking is the goal, as SMCC is membrane-permeable.[4]

-

By understanding the distinct properties and protocols associated with Sulfo-SMPB and SMCC, researchers can make an informed decision to select the optimal crosslinker, ensuring the successful synthesis of high-quality protein conjugates for their specific research and development needs.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. store.sangon.com [store.sangon.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Sulfo SMPB [gbiosciences.com]

- 7. proteochem.com [proteochem.com]

- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Advantages of using water-soluble crosslinkers like Sulfo-SMPB

An In-depth Technical Guide to Water-Soluble Crosslinkers: The Advantages of Sulfo-SMPB

This guide provides a comprehensive overview of water-soluble crosslinkers, with a specific focus on Sulfo-SMPB (Sulfosuccinimidyl 4-[p-maleimidophenyl]butyrate). It is intended for researchers, scientists, and drug development professionals who are looking to leverage bioconjugation techniques in their work. We will delve into the core advantages of Sulfo-SMPB, its chemical properties, and its applications, providing detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Introduction to Bioconjugation and Crosslinkers

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is pivotal in various fields, including diagnostics, therapeutics, and fundamental biological research. Crosslinkers are the molecular bridges that make these connections possible. They are bifunctional reagents containing reactive ends that can form covalent bonds with specific functional groups on other molecules, such as proteins, peptides, and nucleic acids.

The choice of crosslinker is critical and depends on the specific application, the functional groups available on the biomolecules, and the desired properties of the final conjugate. Water-solubility is a key feature for many biological applications, as it allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents that can denature proteins.

Sulfo-SMPB: A Heterobifunctional Water-Soluble Crosslinker

Sulfo-SMPB is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. This allows for sequential, controlled conjugation reactions. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The maleimide group reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a stable thioether bond.

The "Sulfo" prefix indicates the presence of a sulfonate group on the NHS ring, which imparts water solubility to the molecule. This is a significant advantage over its non-sulfonated counterpart, SMPB, as it allows for conjugation reactions to be carried out in aqueous environments, which is often necessary to maintain the native structure and function of proteins.

Core Advantages of Using Sulfo-SMPB

The unique chemical structure of Sulfo-SMPB offers several advantages in bioconjugation:

-

Water-Solubility: The integrated sulfonate group allows for direct use in aqueous buffers, eliminating the need for organic solvents that can be detrimental to protein stability.

-

Heterobifunctional Nature: The distinct reactivity of the NHS ester and maleimide groups enables specific, two-step conjugation strategies. This minimizes the formation of unwanted homodimers and allows for more precise control over the final conjugate structure.

-

Amine and Sulfhydryl Reactivity: Targets two of the most common and accessible functional groups in proteins, providing broad utility.

-

Long, Non-Cleavable Spacer Arm: The butyrophenylene spacer arm is 11.6 Å long, which can help to reduce steric hindrance between the conjugated molecules. The spacer is also non-cleavable, resulting in a stable, permanent linkage.

-

High Reactivity and Efficiency: The NHS ester reacts efficiently with primary amines at neutral to slightly alkaline pH (7-9), while the maleimide group reacts specifically with sulfhydryl groups over a broad pH range (6.5-7.5).

Quantitative Data and Comparison

The selection of a crosslinker is often guided by its specific properties. The table below summarizes the key quantitative data for Sulfo-SMPB and provides a comparison with other commonly used crosslinkers.

| Feature | Sulfo-SMPB | SMCC | Sulfo-SMCC |

| Solubility | Water-soluble | Organic solvent soluble | Water-soluble |

| Reactive Groups | NHS-ester, Maleimide | NHS-ester, Maleimide | NHS-ester, Maleimide |

| Spacer Arm Length | 11.6 Å | 8.3 Å | 8.3 Å |

| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |

| Molecular Weight | 458.42 | 334.32 | 436.37 |

| Optimal pH (NHS-ester) | 7-9 | 7-9 | 7-9 |

| Optimal pH (Maleimide) | 6.5-7.5 | 6.5-7.5 | 6.5-7.5 |

Experimental Protocols

Here, we provide detailed methodologies for common applications of Sulfo-SMPB.

Two-Step Protein-Protein Crosslinking

This protocol describes the conjugation of two proteins, Protein A (containing accessible amines) and Protein B (containing accessible sulfhydryls).

Materials:

-

Protein A (in amine-free buffer, e.g., PBS)

-

Protein B (in a buffer containing a reducing agent, if sulfhydryls are not free)

-

Sulfo-SMPB

-

Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Preparation of Amine-Reactive Protein A:

-

Dissolve Sulfo-SMPB in Conjugation Buffer immediately before use.

-

Add a 10- to 20-fold molar excess of Sulfo-SMPB to Protein A.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess, non-reacted Sulfo-SMPB using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to Sulfhydryl-Containing Protein B:

-

If necessary, reduce disulfide bonds in Protein B to generate free sulfhydryls. This can be achieved by incubating with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

-

Immediately mix the maleimide-activated Protein A with Protein B. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted maleimide groups, add a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

The final conjugate can be purified from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or affinity chromatography.

-

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for conjugating a small molecule drug containing a sulfhydryl group to an antibody.

Materials:

-

Antibody (in a buffer free of primary amines)

-

Sulfhydryl-containing drug

-

Sulfo-SMPB

-

Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Activation of the Antibody:

-

Add a calculated molar excess of Sulfo-SMPB to the antibody solution. The ratio will depend on the desired drug-to-antibody ratio (DAR).

-

Incubate for 1 hour at room temperature.

-

Remove excess Sulfo-SMPB using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to the Drug:

-

Add the sulfhydryl-containing drug to the maleimide-activated antibody.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification and Characterization:

-

Purify the ADC using SEC or hydrophobic interaction chromatography (HIC).

-

Characterize the ADC to determine the DAR, purity, and aggregation state.

-

Visualizing Workflows and Pathways

Diagrams can be powerful tools for understanding complex biological and chemical processes. Below are Graphviz diagrams illustrating the chemical reaction of Sulfo-SMPB and a typical experimental workflow.

Heterobifunctional vs homobifunctional crosslinkers

An In-depth Technical Guide to Heterobifunctional and Homobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking is a powerful biochemical technique used to covalently link two or more molecules, providing valuable insights into protein-protein interactions, protein structure, and for the creation of novel bioconjugates.[1][2] The reagents used for this purpose, known as crosslinkers, are molecules with two or more reactive ends capable of attaching to specific functional groups on proteins and other biomolecules.[3][4] Crosslinkers are broadly classified into two main categories: homobifunctional and heterobifunctional, based on the identity of their reactive groups.[5][6] This guide provides a comprehensive overview of these two classes of crosslinkers, their chemical reactivities, applications, and detailed experimental protocols.

Core Concepts: Homobifunctional vs. Heterobifunctional Crosslinkers

The fundamental difference between homobifunctional and heterobifunctional crosslinkers lies in the nature of their reactive ends.

Homobifunctional Crosslinkers

Homobifunctional crosslinkers possess two identical reactive groups at either end of a spacer arm.[6][7] These reagents are typically used in a one-step reaction to link molecules containing the same functional group.[7][8] For instance, an amine-reactive homobifunctional crosslinker will randomly link proteins through their primary amines (e.g., lysine residues).[9] This is ideal for capturing a "snapshot" of all protein interactions within a complex or for polymerizing monomers.[6][8] However, this can also lead to undesired self-conjugation and polymerization.[10][11]

Key Characteristics of Homobifunctional Crosslinkers:

-

Identical Reactive Groups: Both ends react with the same functional group.[1]

-

One-Step Reactions: Typically used in a single reaction step.[7]

-

Applications: Useful for studying protein-protein interactions, intramolecular crosslinking, and creating polymers.[1][10]

-

Potential Drawback: Can lead to random polymerization and self-conjugation.[10][12]

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups at each end of the spacer arm.[7][13] This allows for the sequential, controlled conjugation of two different molecules with distinct functional groups, minimizing unwanted side reactions like self-conjugation.[12][13] For example, a common heterobifunctional crosslinker might have an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a sulfhydryl-reactive maleimide group on the other.[13][14] This enables a two-step conjugation process where one protein is first reacted with the NHS ester, and then the second protein, containing a sulfhydryl group, is added to react with the maleimide group.[14][15]

Key Characteristics of Heterobifunctional Crosslinkers:

-

Different Reactive Groups: Each end targets a different functional group.[13]

-

Two-Step Reactions: Allows for controlled, sequential conjugations.[12][16]

-

Applications: Ideal for creating specific bioconjugates like antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and immobilizing proteins on surfaces.[2][10][17]

-

Advantage: Minimizes unwanted polymerization and self-conjugation.[12][13]

Data Presentation: Quantitative Properties of Common Crosslinkers

The choice of crosslinker is critically dependent on its physicochemical properties, including the reactivity of its functional groups, the length of its spacer arm, and its solubility. The following tables summarize these key quantitative parameters for a selection of common homobifunctional and heterobifunctional crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No | Yes |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No | Yes |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS Ester | 11.4 | No | Yes | No |

| EGS (Ethylene glycol bis(succinimidyl succinate)) | NHS Ester | 16.1 | Yes (Hydroxylamine) | No | Yes |

| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | Sulfo-NHS Ester | 16.1 | Yes (Hydroxylamine) | Yes | No |

| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Reducing agents) | No | Yes |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS Ester | 12.0 | Yes (Reducing agents) | Yes | No |

Data compiled from various sources, including product datasheets.[18]

Table 2: Homobifunctional Sulfhydryl-Reactive Crosslinkers

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| BMOE (Bis-maleimidoethane) | Maleimide | 8.0 | No | No | Yes |

| BMH (Bismaleimidohexane) | Maleimide | 16.1 | No | No | Yes |

| DTME (Dithio-bis-maleimidoethane) | Maleimide | 13.1 | Yes (Reducing agents) | No | Yes |

Data compiled from various sources, including product datasheets.[19]

Table 3: Heterobifunctional Crosslinkers (Amine-to-Sulfhydryl)

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester, Maleimide | 11.6 | No | No | Yes |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS Ester, Maleimide | 11.6 | No | Yes | No |

| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS Ester, Maleimide | 10.2 | No | No | Yes |

| Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester) | Sulfo-NHS Ester, Maleimide | 10.2 | No | Yes | No |

| SM(PEG)n (PEGylated SMCC) | NHS Ester, Maleimide | Variable | No | Yes | Yes/No |

Data compiled from various sources, including product datasheets.[3][20]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of crosslinkers.

Caption: Classification of crosslinkers based on their reactive groups.

Caption: Workflow for a one-step homobifunctional crosslinking reaction.

Caption: Two-step workflow for heterobifunctional crosslinking.

Experimental Protocols

The following sections provide detailed methodologies for common crosslinking experiments.

Protocol 1: Protein Labeling with N-Hydroxysuccinimide (NHS) Esters

This protocol describes a general procedure for labeling a protein with an NHS ester-containing crosslinker or label.[21]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

NHS ester of the desired crosslinker or label.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[21]

-

Reaction buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3-8.5.[21]

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0.

-

Desalting column for purification.[21]

Procedure:

-

Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[21]

-

NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[21]

-

Labeling Reaction: Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a 10-50 fold molar excess is a good starting point.[22]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[21]

-

Quenching (Optional): Add quenching solution to stop the reaction.

-

Purification: Remove excess, unreacted crosslinker or label using a desalting column.[21]

Protocol 2: Two-Step Protein Conjugation using an NHS-Ester/Maleimide Heterobifunctional Crosslinker (e.g., SMCC)

This protocol outlines the conjugation of two proteins using a heterobifunctional crosslinker.[15][23]

Materials:

-

Protein 1 (to be amine-labeled).

-

Protein 2 (containing free sulfhydryls).

-

SMCC or Sulfo-SMCC crosslinker.

-

Reaction Buffer 1 (for NHS ester reaction): Amine-free buffer, pH 7.2-8.5 (e.g., PBS).[5][22]

-

Reaction Buffer 2 (for maleimide reaction): Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., PBS).[5][14]

-

Reducing agent (if Protein 2 has disulfide bonds, e.g., TCEP).

-

Desalting columns.

Procedure: Step 1: Maleimide-Activation of Protein 1

-

Dissolve Protein 1 in Reaction Buffer 1.

-

Dissolve the SMCC crosslinker in an organic solvent like DMSO (or directly in the buffer if using a water-soluble version like Sulfo-SMCC).

-

Add a 10- to 50-fold molar excess of the crosslinker to the Protein 1 solution.[22]

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer 2.[24]

Step 2: Conjugation to Protein 2

-

Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.[15]

-

Immediately combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.[15]

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]

-

Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added.[14]

-

Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography to remove unreacted proteins.[14]

Protocol 3: Chromatin Immunoprecipitation (ChIP) Crosslinking

This protocol describes the in vivo crosslinking step for ChIP assays, a common application for homobifunctional crosslinkers like formaldehyde.[25][26]

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).

-

Formaldehyde (37% solution).

-

Glycine solution (1.25 M).

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[27] The optimal crosslinking time can vary, but 10 minutes at room temperature is a common starting point.[26][27]

-

Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM.[28]

-

Cell Harvesting: Wash the cells with ice-cold PBS and harvest them for subsequent steps of the ChIP protocol (e.g., cell lysis, chromatin shearing).[26]

Applications in Research and Drug Development

The choice between homobifunctional and heterobifunctional crosslinkers is dictated by the specific application.

-

Protein-Protein Interaction Studies: Homobifunctional crosslinkers are often used to "freeze" protein interactions in place for analysis by techniques like mass spectrometry or Western blotting.[1][18]

-

Antibody-Drug Conjugates (ADCs): Heterobifunctional crosslinkers are essential for the development of ADCs, where a cytotoxic drug is specifically linked to an antibody.[10][13]

-

Immunoassays: The creation of enzyme-antibody conjugates for use in techniques like ELISA is a common application of heterobifunctional crosslinkers.[17]

-

Surface Immobilization: Proteins can be attached to solid supports for use in biosensors and affinity chromatography using either type of crosslinker, although heterobifunctional reagents offer more control.[1][14]

-

Biomaterials: Homobifunctional crosslinkers are used to enhance the mechanical properties of hydrogels and other biomaterials.[1]

Conclusion

Homobifunctional and heterobifunctional crosslinkers are indispensable tools in modern life sciences research and drug development. A thorough understanding of their respective chemistries, reactivities, and appropriate applications is crucial for designing and executing successful bioconjugation experiments. By carefully selecting the right crosslinker and optimizing reaction conditions, researchers can effectively probe molecular interactions, create novel therapeutic and diagnostic agents, and advance our understanding of complex biological systems.

References

- 1. scbt.com [scbt.com]

- 2. thermofisher.com [thermofisher.com]

- 3. Crosslinkers | AAT Bioquest [aatbio.com]

- 4. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. クロスリンクのアプリケーション | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 13. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. covachem.com [covachem.com]

- 19. nbinno.com [nbinno.com]

- 20. Protein Crosslinking | Thermo Fisher Scientific - CH [thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 24. benchchem.com [benchchem.com]

- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 27. cusabio.com [cusabio.com]

- 28. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Non-Cleavable Crosslinkers for Stable Protein Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of non-cleavable crosslinkers, essential tools for creating stable protein conjugates. We will delve into the core chemistries, present quantitative data for common crosslinkers, provide detailed experimental protocols, and illustrate a typical workflow for studying protein-protein interactions.

Introduction to Non-Cleavable Crosslinkers

Non-cleavable crosslinkers are chemical reagents that form stable, covalent bonds between two or more molecules, permanently linking them.[1][2] Unlike their cleavable counterparts, these linkers do not possess a labile bond that can be broken under specific chemical or enzymatic conditions.[2] This inherent stability makes them ideal for applications requiring robust and permanent conjugation, such as in the development of antibody-drug conjugates (ADCs), the stabilization of protein-protein interactions for structural studies, and the immobilization of proteins onto surfaces.[1]

The utility of non-cleavable crosslinkers lies in their ability to "freeze" molecular interactions, providing a snapshot of a biological state.[3] In the context of ADCs, the stability of the non-cleavable linker ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.[4][5] The release of the drug typically occurs through the complete proteolytic degradation of the antibody within the lysosome of the target cell.[4][5]

Types of Non-Cleavable Crosslinkers

Non-cleavable crosslinkers can be broadly categorized based on the reactivity of their functional groups:

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for linking similar functional groups, such as two primary amines.[3][6][7] They are often used in a single-step reaction to polymerize molecules or to study protein subunit composition.[6]

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for the sequential conjugation of molecules with different functional groups (e.g., an amine and a sulfhydryl group).[6][8] This two-step process minimizes unwanted self-conjugation and polymerization.[6][8]

-

Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two molecules without introducing a spacer arm.[9][10] Carbodiimides like EDC are prime examples, activating carboxyl groups to react with primary amines, forming a stable amide bond.[9][10][11] This approach is particularly valuable for providing precise distance constraints in structural studies.[5][11]

Quantitative Data of Common Non-Cleavable Crosslinkers

The choice of a non-cleavable crosslinker is dictated by factors such as the functional groups available on the target proteins, the desired distance between the conjugated molecules, and the solubility of the reagent. The table below summarizes the key quantitative data for several widely used non-cleavable crosslinkers.

| Crosslinker | Abbreviation | Type | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility |

| Disuccinimidyl suberate | DSS | Homobifunctional | NHS ester (amine-reactive) | 11.4 | 368.35 | Water-insoluble |

| Bis(sulfosuccinimidyl) suberate | BS3 | Homobifunctional | Sulfo-NHS ester (amine-reactive) | 11.4 | 572.43 | Water-soluble |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | Heterobifunctional | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | 8.3 | 334.32 | Water-insoluble |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Zero-Length | Carbodiimide (carboxyl- and amine-reactive) | 0 | 191.70 | Water-soluble |

Experimental Protocols

Detailed methodologies are crucial for successful protein conjugation. Below are protocols for key non-cleavable crosslinking experiments.

Protocol 1: Protein-Protein Conjugation using DSS (Homobifunctional)

This protocol describes the conjugation of two proteins using the water-insoluble crosslinker DSS.

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DSS (Disuccinimidyl suberate)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare a solution of Protein A and Protein B at the desired molar ratio in an amine-free buffer. The protein concentration should ideally be in the range of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 25 mM.

-

Crosslinking Reaction: Add the DSS solution to the protein mixture. The final concentration of DSS should be empirically determined, but a starting point is a 20-50 fold molar excess of DSS to the total protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.

-

Purification: Remove excess crosslinker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.

Protocol 2: Two-Step Protein Conjugation using SMCC (Heterobifunctional)

This protocol outlines the sequential conjugation of a protein containing primary amines to a protein containing sulfhydryl groups using SMCC.

Materials:

-

Protein A (with accessible primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein B (with accessible sulfhydryl groups) in a suitable buffer

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure: Step 1: Activation of Protein A with SMCC

-

Protein A Preparation: Prepare a solution of Protein A in an amine-free buffer at a concentration of 1-5 mg/mL.

-

SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Activation Reaction: Add the SMCC solution to the Protein A solution to achieve a 10-20 fold molar excess of SMCC over Protein A.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Purification of Activated Protein A: Remove excess, unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

Step 2: Conjugation of Activated Protein A to Protein B

-

Conjugation Reaction: Immediately add the purified, SMCC-activated Protein A to the solution of Protein B. The molar ratio of the two proteins should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification of the Conjugate: The final conjugate can be purified from unreacted proteins using methods such as size-exclusion chromatography.

Protocol 3: Zero-Length Crosslinking using EDC and Sulfo-NHS

This protocol describes the direct conjugation of a protein with accessible carboxyl groups to a protein with accessible primary amines using EDC in the presence of Sulfo-NHS to enhance efficiency.[12]

Materials:

-

Protein 1 (with carboxyl groups) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0)

-

Protein 2 (with primary amines) in a suitable buffer

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M hydroxylamine)

-

Desalting column

Procedure:

-

Activation of Protein 1:

-

Dissolve Protein 1 in Activation Buffer.

-

Add EDC and Sulfo-NHS to the Protein 1 solution. A typical starting point is a final concentration of 2-5 mM EDC and 5-10 mM Sulfo-NHS.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation to Protein 2:

-

Immediately add the activated Protein 1 (or the desalted activated protein) to the solution of Protein 2 in Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10 mM to quench any unreacted Sulfo-NHS esters. Incubate for 5-15 minutes.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic method.

-

Visualization of Experimental Workflow

The following diagrams illustrate key experimental workflows involving non-cleavable crosslinkers.

Caption: Heterobifunctional crosslinking workflow using SMCC.

Caption: Workflow for protein-protein interaction studies.

Conclusion